![molecular formula C24H28N6O8 B289550 diethyl 1-(2-{[4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B289550.png)
diethyl 1-(2-{[4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 1-(2-{[4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate (DETB) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DETB is a member of the 1,2,3-triazole family of compounds, which have been shown to have a variety of biological activities.
Mécanisme D'action
The mechanism of action of diethyl 1-(2-{[4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate is not fully understood, but it is believed to involve the inhibition of DPP-4. DPP-4 is an enzyme that breaks down incretin hormones, which are involved in the regulation of blood glucose levels. By inhibiting DPP-4, diethyl 1-(2-{[4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate increases the levels of incretin hormones, which in turn leads to increased insulin secretion and decreased glucagon secretion.
Biochemical and Physiological Effects:
diethyl 1-(2-{[4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate has been shown to have a variety of biochemical and physiological effects, including the inhibition of DPP-4, the induction of apoptosis in cancer cells, and the inhibition of viral replication. In addition, diethyl 1-(2-{[4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate has been shown to have anti-inflammatory effects and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using diethyl 1-(2-{[4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate in lab experiments is its high potency and specificity. diethyl 1-(2-{[4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate has been shown to have potent inhibitory activity against DPP-4, and its specificity for this enzyme makes it a valuable tool for studying the role of DPP-4 in various biological processes. However, one limitation of using diethyl 1-(2-{[4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate in lab experiments is its potential toxicity. Like many chemical compounds, diethyl 1-(2-{[4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate can be toxic at high concentrations, and care must be taken when handling and using it in experiments.
Orientations Futures
There are many future directions for research on diethyl 1-(2-{[4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate, including the development of more efficient synthesis methods, the exploration of its potential therapeutic applications, and the investigation of its mechanism of action. In addition, further research is needed to determine the safety and toxicity of diethyl 1-(2-{[4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate, as well as its potential interactions with other drugs and compounds.
Conclusion:
In conclusion, diethyl 1-(2-{[4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. diethyl 1-(2-{[4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate has been shown to have a variety of biological activities, including antitumor, antiviral, and antimicrobial effects, and its inhibition of DPP-4 makes it a potential therapeutic agent for the treatment of type 2 diabetes. While there are advantages and limitations to using diethyl 1-(2-{[4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate in lab experiments, there are many future directions for research on this compound, and its potential applications in medicine and biology are exciting areas for further investigation.
Méthodes De Synthèse
Diethyl 1-(2-{[4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate can be synthesized using a variety of methods, including click chemistry, which involves the reaction of an azide with an alkyne. One of the most common methods for synthesizing diethyl 1-(2-{[4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate is the Huisgen cycloaddition reaction, which involves the reaction of an alkyne with an azide to form a 1,2,3-triazole ring. The reaction can be catalyzed by copper (I) or copper (II) salts, and the reaction proceeds rapidly and with high yield.
Applications De Recherche Scientifique
Diethyl 1-(2-{[4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate has been shown to have a variety of biological activities, including antitumor, antiviral, and antimicrobial effects. In addition, diethyl 1-(2-{[4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate has been shown to have potent inhibitory activity against the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of blood glucose levels. This makes diethyl 1-(2-{[4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate a potential therapeutic agent for the treatment of type 2 diabetes.
Propriétés
Formule moléculaire |
C24H28N6O8 |
|---|---|
Poids moléculaire |
528.5 g/mol |
Nom IUPAC |
diethyl 1-[[2-[[4,5-bis(ethoxycarbonyl)triazol-1-yl]methyl]phenyl]methyl]triazole-4,5-dicarboxylate |
InChI |
InChI=1S/C24H28N6O8/c1-5-35-21(31)17-19(23(33)37-7-3)29(27-25-17)13-15-11-9-10-12-16(15)14-30-20(24(34)38-8-4)18(26-28-30)22(32)36-6-2/h9-12H,5-8,13-14H2,1-4H3 |
Clé InChI |
YTXBREZCNXEJKE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(N=N1)CC2=CC=CC=C2CN3C(=C(N=N3)C(=O)OCC)C(=O)OCC)C(=O)OCC |
SMILES canonique |
CCOC(=O)C1=C(N(N=N1)CC2=CC=CC=C2CN3C(=C(N=N3)C(=O)OCC)C(=O)OCC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[(3,5-dibromopyridin-2-yl)amino]methylidene]indene-1,3-dione](/img/structure/B289467.png)
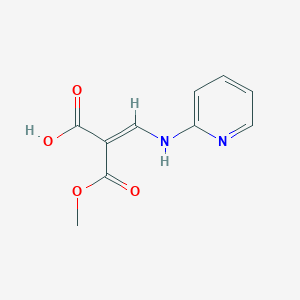
![2-[[(5-chloropyridin-2-yl)amino]methylidene]indene-1,3-dione](/img/structure/B289469.png)
![N'-[(1Z)-1-(6-methyl-2,4-dioxopyran-3-ylidene)ethyl]pyridine-4-carbohydrazide](/img/structure/B289470.png)

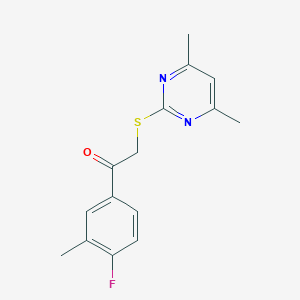
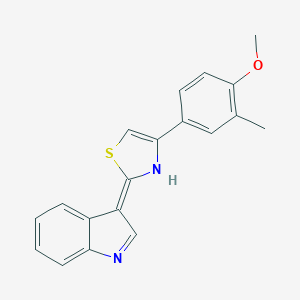
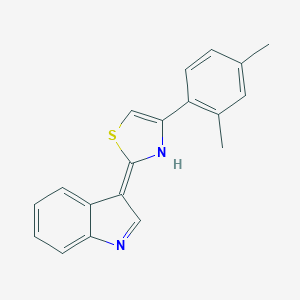
![2-[(4-Hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-1-(4-isopropylphenyl)ethanone](/img/structure/B289485.png)

![4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-N-(2-ethoxyphenyl)-1,3-thiazol-2-amine](/img/structure/B289490.png)
![(2',4'-Dimethyl-[4,5']bithiazolyl-2-yl)-(2-ethyl-phenyl)-amine](/img/structure/B289491.png)
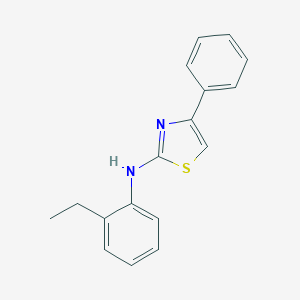
![N-(2-amino-3-nitrophenyl)-3-[4-(dimethylamino)pyridin-1-ium-1-yl]propanamide](/img/structure/B289494.png)